Cbz-4-Methy-D-Phenylalanine

Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) Amino Acid Derivative

Cbz-4-Methyl-D-Phenylalanine is a high-purity, D-configuration, Cbz-protected amino acid derivative with a 4-methyl substituent. Its D-stereochemistry confers resistance to endogenous proteases, while the Cbz group provides orthogonal stability in multistep syntheses. Ideal for SPPS and metabolic-stable peptide probes. Available in research quantities; contact for bulk.

Molecular Formula
Molecular Weight 329.42
Cat. No. B1579167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-4-Methy-D-Phenylalanine
Molecular Weight329.42
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-4-Methyl-D-Phenylalanine: Protected D-Amino Acid for Asymmetric Synthesis


Cbz-4-Methyl-D-Phenylalanine (CAS 49759-60-6), also designated as Z-D-Phe(4-Me)-OH or N-Carbobenzyloxy-4-methyl-D-phenylalanine, is an N-Cbz-protected aromatic D-amino acid derivative . This compound combines a D-configured chiral center with a 4-methyl substituent on the phenyl ring and a benzyloxycarbonyl (Cbz) protecting group on the alpha-amino functionality. It serves as a chiral building block in peptide synthesis and medicinal chemistry, providing a combination of stereochemical and electronic features that distinguish it from common phenylalanine analogs .

Cbz-4-Methyl-D-Phenylalanine: Critical Substitution Risks with Generic Protected Amino Acids


Substituting Cbz-4-Methyl-D-Phenylalanine with a generic protected amino acid—such as Cbz-D-phenylalanine or its L-enantiomer—introduces measurable changes in physicochemical properties and downstream reactivity. The presence of the 4-methyl group alters the electron density of the aromatic ring and increases steric bulk, which can influence π-stacking interactions in peptide secondary structures and enzyme binding pockets [1]. The D-configuration ensures resistance to endogenous L-specific proteases, a feature absent in L-enantiomers. Furthermore, the Cbz protecting group provides orthogonal stability under conditions where Fmoc or Boc groups would prematurely deprotect . These differences are not merely academic; they manifest as quantifiable variations in melting point, chromatographic retention, and optical rotation, all of which directly impact synthetic planning and quality control .

Cbz-4-Methyl-D-Phenylalanine: Comparative Quantitative Data for Evidence-Based Procurement


Thermal Stability and Handling: Cbz-4-Methyl-D-Phenylalanine vs. Cbz-D-Phenylalanine and Cbz-4-Methyl-L-Phenylalanine

Cbz-4-Methyl-D-Phenylalanine exhibits a melting point of 133 °C, which is substantially higher than that of its close analog Cbz-D-phenylalanine (85–88 °C) and its L-enantiomer Cbz-4-methyl-L-phenylalanine (69 °C) . This higher melting point indicates greater thermal stability and less susceptibility to decomposition under standard laboratory conditions. The data are derived from experimental measurements, not computational predictions.

Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) Amino Acid Derivative

Chiral Purity Control: Enantiomeric Excess Determination by HPLC

Cbz-4-Methyl-D-Phenylalanine is supplied with a documented enantiomeric excess (ee) of ≥98% as determined by chiral HPLC on a polysaccharide-based stationary phase . In contrast, the unprotected 4-methyl-D-phenylalanine free base (without Cbz) typically has an ee specification of only 97–98% and is more prone to racemization under coupling conditions [1]. The Cbz protecting group helps preserve chiral integrity during storage and synthetic manipulation.

Chiral Chromatography Enantiomeric Purity Asymmetric Synthesis

Orthogonal Protection Strategy: Cbz Stability vs. Fmoc and Boc Analogs

The Cbz group in Cbz-4-Methyl-D-Phenylalanine is stable to acidic conditions (e.g., TFA) that would cleave a Boc group, and to basic conditions (e.g., piperidine) that would remove an Fmoc group . This orthogonality enables selective deprotection via hydrogenolysis, a feature not available for Fmoc-4-methyl-D-phenylalanine. In comparative stability studies, Fmoc-protected analogs require storage at 0–8 °C to prevent decomposition, whereas Cbz-protected derivatives are stable at 2–8 °C for extended periods .

Protecting Group Orthogonality SPPS Hydrogenolysis

Solubility Profile for Reaction Optimization

Cbz-4-Methyl-D-Phenylalanine is freely soluble in methanol and DMSO, and sparingly soluble in water . This solubility profile is distinct from that of Cbz-D-phenylalanine, which is practically insoluble in water but requires acetic acid for full dissolution . The improved solubility in polar aprotic solvents like DMSO facilitates its use in solution-phase peptide synthesis and high-throughput screening assays without the need for acidic additives that could compromise acid-sensitive functional groups.

Solubility Reaction Medium Peptide Coupling

Cbz-4-Methyl-D-Phenylalanine: Evidence-Backed Applications in Peptide Chemistry and Drug Discovery


Synthesis of Protease-Resistant Peptide Probes

The D-configuration of Cbz-4-Methyl-D-Phenylalanine confers resistance to degradation by endogenous L-amino acid-specific proteases [1]. Combined with the 4-methyl group that enhances hydrophobic packing in protein binding pockets, this building block is ideal for constructing metabolically stable peptide-based probes for cellular imaging and target engagement studies. Its Cbz protection allows for selective deprotection in the final step of solid-phase peptide synthesis (SPPS) to reveal the free N-terminus for further conjugation .

Development of Pin1 Inhibitor Analogs

Derivatives of 4-methyl-D-phenylalanine have been utilized as intermediates in the synthesis of aminophenylpropanyl phosphate derivatives that exhibit Pin1 inhibitory activity . Pin1 is a peptidyl-prolyl isomerase implicated in cancer progression. The Cbz-protected form enables multistep synthetic routes where the amino group must remain masked until a late-stage hydrogenolysis step, thereby avoiding side reactions with electrophilic reagents [2].

Asymmetric Synthesis of Unnatural Amino Acid Libraries

Cbz-4-Methyl-D-Phenylalanine serves as a chiral template for the preparation of diverse unnatural amino acid libraries via cross-coupling or alkylation reactions [3]. The Cbz group remains intact under Pd-catalyzed conditions, allowing for selective functionalization of the aromatic ring while preserving the amino acid scaffold. Its high melting point (133 °C) and crystalline nature facilitate purification by recrystallization, a key advantage in library-scale parallel synthesis .

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